molecular formula C24H32N2O8 B605349 Alstonidine acetate trihydrate CAS No. 25442-92-6

Alstonidine acetate trihydrate

Cat. No. B605349
CAS RN: 25442-92-6
M. Wt: 476.53
InChI Key: MCGHEKJRLIEUIK-HDTQAHQWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alstonidine acetate trihydrate is a biochemical.

Scientific Research Applications

  • Herbicide Mechanisms :

    • ALS-inhibiting herbicides, including sulfonylureas, imidazolinones, triazolopyrimidines, pyrimidinylthio(oxy)-benzoates, and sulfonylamino-carbonyltriazolinones, are widely used for weed control. They act by interfering with the ALS enzyme, essential in the biosynthetic pathway of branched-chain amino acids in plants (Zhou et al., 2007).
  • Herbicide Resistance :

    • A study on the molecular basis of imidazolinone tolerance in field isolates of cocklebur (Xanthium sp.) from Mississippi and Missouri found that tolerance was conferred by a form of ALS that was less sensitive to inhibitors than the wild type. This research shows that mutations conferring herbicide tolerance can also occur in nature (Bernasconi et al., 1995).
  • ALS Inhibitors and Plant Metabolism :

    • ALS inhibitors are the primary target site for at least four structurally distinct classes of herbicides. The study of ALS provides insights into the selective targeting between plants and mammals, making it an attractive target for modern herbicide research (Shimizu et al., 2002).
  • Chemical Marker for ALS-inhibitor Herbicides :

    • A study developed a chemical profiling technique for ALS-inhibitor herbicides using 2-aminobutyric acid. This method is an excellent, selective chemical marker technique for real-world plant matrixes (Loper et al., 2002).
  • ALS and Genetic Engineering :

    • A study on metabolic engineering of Escherichia coli to enhance recombinant protein production introduced the alsS gene from Bacillus subtilis, encoding ALS. This heterologous enzyme modified glycolytic fluxes, reducing acetate accumulation and improving recombinant protein production (Aristidou et al., 1995).

properties

CAS RN

25442-92-6

Product Name

Alstonidine acetate trihydrate

Molecular Formula

C24H32N2O8

Molecular Weight

476.53

IUPAC Name

methyl (2S,3S,4S)-3-(acetoxymethyl)-2-methyl-4-((9-methyl-9H-pyrido[3,4-b]indol-1-yl)methyl)-3,4-dihydro-2H-pyran-5-carboxylate trihydrate

InChI

InChI=1S/C24H26N2O5.3H2O/c1-14-19(12-31-15(2)27)18(20(13-30-14)24(28)29-4)11-21-23-17(9-10-25-21)16-7-5-6-8-22(16)26(23)3;;;/h5-10,13-14,18-19H,11-12H2,1-4H3;3*1H2/t14-,18-,19-;;;/m0.../s1

InChI Key

MCGHEKJRLIEUIK-HDTQAHQWSA-N

SMILES

O=C(C1=CO[C@@H](C)[C@H](COC(C)=O)[C@@H]1CC2=NC=CC3=C2N(C)C4=C3C=CC=C4)OC.[H]O[H].[H]O[H].[H]O[H]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Alstonidine acetate trihydrate, Alstonidine acetyl deriv trihydrate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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